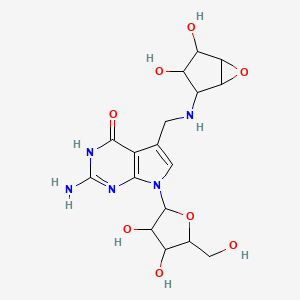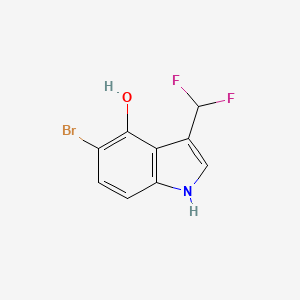
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of bromine and difluoromethyl groups attached to the indole core, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-1H-indol-4-OL typically involves the introduction of bromine and difluoromethyl groups into the indole structure. One common method is the bromination of 3-(difluoromethyl)-1H-indole, followed by hydroxylation at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and hydroxylating agents like sodium hydroxide or hydrogen peroxide under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce hydrogenated indoles, and substitution can result in various substituted indole derivatives .
科学研究应用
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL has several scientific research applications, including:
作用机制
The mechanism of action of 5-Bromo-3-(difluoromethyl)-1H-indol-4-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 5-Bromo-3-(difluoromethyl)-1-methyl-1H-indole
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(difluoromethyl)-1H-indol-4-OL is unique due to its specific substitution pattern on the indole core, which can impart distinct chemical and biological properties.
属性
分子式 |
C9H6BrF2NO |
|---|---|
分子量 |
262.05 g/mol |
IUPAC 名称 |
5-bromo-3-(difluoromethyl)-1H-indol-4-ol |
InChI |
InChI=1S/C9H6BrF2NO/c10-5-1-2-6-7(8(5)14)4(3-13-6)9(11)12/h1-3,9,13-14H |
InChI 键 |
PUXXHJWHJOZOKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1NC=C2C(F)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



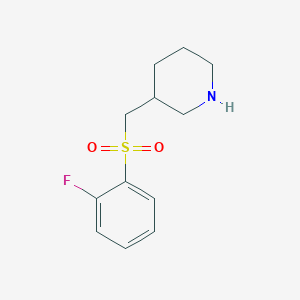
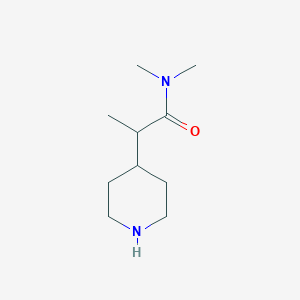
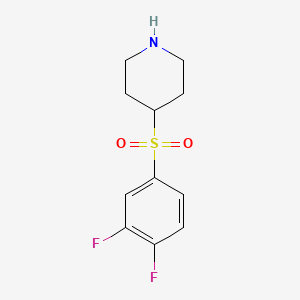
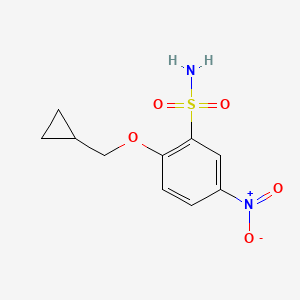
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
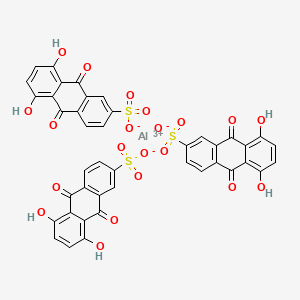

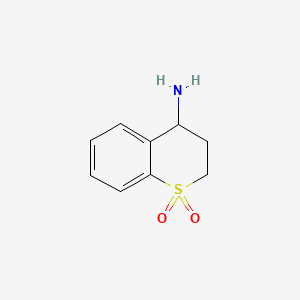

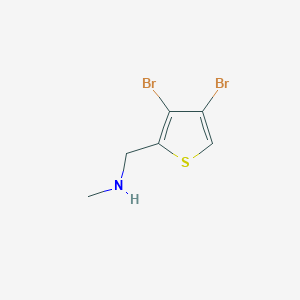
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
